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Compound of Interest

Fluoroethylnormemantine
Compound Name:
hydrochloride

cat. No.: B10856900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoroethylnormemantine
hydrochloride (FENM), a novel derivative of memantine. It details the compound's chemical
structure, physicochemical properties, mechanism of action, and key experimental findings.
This document is intended to serve as a core resource for professionals engaged in
neuroscience research and the development of therapeutics for neurological and psychiatric
disorders.

Chemical Identity and Physicochemical Properties

Fluoroethylnormemantine, also known as FENM or RST-01, is a synthetic adamantane
derivative. Structurally, it is an analog of normemantine featuring a fluoroethyl group attached
to the adamantane cage. It is typically supplied as a hydrochloride salt to improve its solubility
and stability.

Chemical Structure

The chemical structure of Fluoroethylnormemantine hydrochloride is characterized by a
tricyclic adamantane core, which imparts high lipophilicity to the molecule.

IUPAC Name: (1s,3r,5R,7S)-3-(2-fluoroethyl)adamantan-1-amine hydrochloride[1]
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Physicochemical Data

A summary of the key physicochemical properties of Fluoroethylnormemantine
hydrochloride is presented in Table 1. This data is crucial for designing experimental
protocols, including formulation for in vivo and in vitro studies.

Property Value Reference
CAS Number 1639210-25-5 [1]
Molecular Formula C12H21CIFN [1]
Molecular Weight 233.76 g/mol [1]
Lipophilicity (logD) 1.93 [2]
Solubility =100 mg/mL in DMSO [3]
Purity > 98.0% [3]
Synthesis

While a specific, peer-reviewed synthesis protocol for Fluoroethylnormemantine is not publicly

detailed, its structure suggests a plausible synthetic route analogous to the synthesis of related
adamantane amines like memantine and amantadine. A likely approach would involve a Ritter-
type reaction or direct amination of a suitable adamantane precursor.

A potential synthetic pathway could start from 1-bromo-3-(2-fluoroethyl)adamantane. This
precursor could undergo amination using reagents such as formamide followed by hydrolysis,
or direct amination with urea, in a manner similar to established methods for producing
memantine from 1-bromo-3,5-dimethyladamantane. The final step would involve converting the
resulting free base to the hydrochloride salt by treatment with hydrochloric acid to enhance
stability and aqueous solubility.

Mechanism of Action

Fluoroethylnormemantine hydrochloride is primarily characterized as a non-competitive
antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Its mechanism is believed to be
similar to that of memantine, involving an open-channel block of the NMDA receptor, which is
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voltage-dependent. This action preferentially targets excessive, pathological receptor activation
while preserving normal physiological function.

Recent studies have revealed a more complex pharmacological profile. In addition to its effects
on NMDA receptors, FENM has been shown to attenuate large-amplitude a-amino-3-hydroxy-
5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated bursts in the CA3 region of the
hippocampus. This dual modulation of glutamatergic signaling may underlie its unique
therapeutic potential and distinguishes it from memantine. Radioligand binding assays have
confirmed that FENM has a selective affinity for the NMDA receptor over a panel of other CNS
receptors.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of FENM within the glutamatergic
synapse. It highlights the dual action on both NMDA and AMPA receptor-mediated signaling.
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Caption: Proposed mechanism of Fluoroethylnormemantine (FENM).
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Quantitative Pharmacological Data

The pharmacological activity of FENM has been quantified through various in vitro and in vivo

studies. Key parameters are summarized in the tables below.

. indi | Affini

Parameter Value Brain Region Assay Reference
) Radioligand
Ki 3.5uM - o [2]
Binding
_ [BH]TCP
ICs0 13.0+ 8.9 uM Forebrain -
Competition
[BH]TCP
ICso 80.8 +15.1 pyM Frontal Cortex N
Competition
_ [BH]TCP
ICso 529+ 9.7 uM Hippocampus -
Competition
In Vivo Effective Dosages
. o ) Effect
Species Dose Range Administration Reference
Observed
) Anti-amnesic
Mouse 0.1 - 10 mg/kg i.p. [4]
effects
Decreased
Mouse 10, 20, 30 mg/kg  i.p. behavioral
despair
Decreased
) behavioral
Rat 1-20 mg/kg i.p. )
despair, fear
attenuation
) Facilitation of
Rat 5, 10, 20 mg/kg I.p.

fear extinction
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Key Experimental Protocols

The neuropharmacological effects of FENM have been characterized using a range of
established behavioral and electrophysiological assays. Detailed methodologies for the most
critical experiments are provided below.

Cued and Contextual Fear Conditioning

This paradigm assesses associative fear learning and memory.

e Apparatus: A conditioning chamber (Context A) with a grid floor capable of delivering a mild
footshock, and a distinct novel chamber (Context B) with different visual, tactile, and olfactory

cues.

» Conditioning (Day 1): The animal is placed in Context A. After a habituation period (e.g., 120-
180 seconds), an auditory conditioned stimulus (CS), such as a tone (e.g., 80 dB, 10 kHz for
30s), is presented. The CS co-terminates with an unconditioned stimulus (US), a mild
footshock (e.g., 0.5-0.7 mA for 1-2s). This pairing is typically repeated 1-3 times.

o Contextual Fear Test (Day 2): The animal is returned to the original conditioning chamber
(Context A) without any CS or US presentation. Freezing behavior (the complete absence of
movement except for respiration) is recorded for a set period (e.g., 5 minutes) as a measure
of contextual fear memory.

e Cued Fear Test (Day 3): The animal is placed in the novel chamber (Context B). After a
baseline period, the auditory CS is presented without the US. Freezing behavior is quantified
during the CS presentation as a measure of cued fear memory.

o Drug Administration: FENM or vehicle is typically administered intraperitoneally (i.p.) at a
specified time before or after the conditioning or testing phases, depending on the
experimental question.

The following diagram illustrates a typical workflow for a fear conditioning experiment designed
to test the prophylactic effects of FENM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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